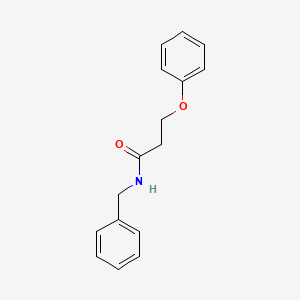

N-benzyl-3-phenoxypropanamide

Description

Contextualization of the Amide and Phenoxypropanamide Structural Motifs in Chemical Biology and Medicinal Chemistry

The N-benzyl-3-phenoxypropanamide molecule contains two key structural motifs that are of high significance in the fields of medicinal and chemical biology: the amide linkage and the phenoxypropanamide scaffold.

The amide functional group is one of the most prevalent linkages found in medicinal molecules and biologically active compounds. chemistrytalk.orgnih.gov Its importance stems from its unique structural and chemical properties. The amide bond is formed from the condensation of a carboxylic acid and an amine. hepatochem.com It features a carbonyl group, which can act as a hydrogen bond acceptor, and an amine group that can act as a hydrogen bond donor. nih.gov This dual hydrogen-bonding capability allows amide-containing molecules to form strong and specific interactions with biological targets like proteins. chemistrytalk.orgnih.gov The resonance stability of the amide bond imparts a planar and rigid conformation, which can be crucial for locking a molecule into a bioactive shape. nih.gov Due to the widespread availability of carboxylic acid and amine building blocks, amide coupling is one of the most frequently used reactions in medicinal chemistry for the generation of novel compounds. hepatochem.com

The phenoxypropanamide scaffold is a structural framework that has been investigated for a range of biological activities. ualberta.ca This scaffold is a core component in the design of new therapeutic agents. ualberta.camdpi.com Natural products, with their inherent biological activity and structural diversity, often serve as "privileged scaffolds" that are pre-validated platforms for designing compound libraries. nih.gov The phenoxypropanamide structure, combining a phenyl ring linked via an ether to a propanamide chain, offers a versatile template for chemical modification. ualberta.cavulcanchem.com Altering the substituents on the phenoxy ring or the amide portion can modulate properties such as lipophilicity, target affinity, and metabolic stability. vulcanchem.comnih.gov Research into derivatives has shown potential applications in areas such as antimicrobial and anticancer therapies. researchgate.net

Historical and Current Research Landscape of this compound and its Structural Analogs

Research into this compound and its analogs is primarily situated within the broader exploration of phenoxypropanamide derivatives for various therapeutic applications. ontosight.ai The synthesis of these compounds typically involves standard amide bond formation reactions, such as the coupling of a substituted phenoxypropanoic acid with an appropriate amine, like benzylamine, often using coupling reagents to activate the carboxylic acid. hepatochem.comvulcanchem.com

The core structure of this compound itself has been noted for its potential in pharmaceutical and agrochemical research. ontosight.ai However, much of the detailed biological investigation has focused on structural analogs, where modifications are made to the benzyl (B1604629) or phenoxy rings to explore structure-activity relationships (SAR). These studies aim to optimize the compound's interaction with specific biological targets. For instance, research on related N-benzyl-3-phenylpropanamides has highlighted their potential to inhibit cancer cell proliferation. The presence of the benzyl and phenyl groups can enhance a compound's lipophilicity, which may aid in its ability to cross cell membranes.

Recent studies have expanded the structural diversity of phenoxypropanamide analogs, incorporating different aromatic and heterocyclic groups to probe for various biological activities. For example, a series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. researchgate.netresearchgate.net Other research has focused on developing inhibitors for specific enzymes, such as malate (B86768) dehydrogenase (MDH), which is relevant in the tumor microenvironment. mdpi.com In these studies, phenoxypropanamide derivatives were synthesized and tested, revealing that substitutions on the phenyl ring significantly influenced their inhibitory activity against MDH1 and MDH2. mdpi.com

| Compound/Analog Class | Research Focus | Key Findings | Reference(s) |

| N-benzyl-3-phenylpropanamides | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest. | |

| N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives | Antimicrobial Activity | Synthesized and evaluated for antibacterial and antifungal properties, with some compounds showing good activity. | researchgate.netresearchgate.net |

| N-(3-methoxyphenyl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamide | Enzyme Inhibition (MDH2) | Showed moderate inhibitory activity against malate dehydrogenase 2 (MDH2). | mdpi.com |

| Amine-linked piperidine (B6355638) analog of phenoxypropanamide | Enzyme Inhibition (MDH1 & MDH2) | Exhibited dual inhibitory activity against both MDH1 and MDH2. | mdpi.com |

| N-benzyl-3-(4-methoxyphenoxy)propan-1-amine | Neurological Activity | Investigated for potential antidepressant activity through interaction with serotonin (B10506) receptors. | smolecule.com |

Research Gaps and Future Perspectives in the Study of this compound

Despite the foundational interest in the phenoxypropanamide scaffold, the specific compound this compound remains relatively underexplored in terms of its detailed biological activity and mechanism of action. Much of the existing data is derived from studies on its analogs.

Identified Research Gaps:

Specific Biological Profiling: There is a lack of comprehensive screening data for this compound itself against a wide range of biological targets. While its analogs have been tested for anticancer and antimicrobial effects, its specific activity profile is not well-documented. researchgate.net

Mechanism of Action: For the broader class of phenoxypropanamides, the precise molecular mechanisms underlying their observed biological effects are often not fully elucidated. Future work should aim to identify specific protein targets and signaling pathways.

Structural Biology: There is a scarcity of crystallographic data for this compound or its close analogs bound to biological targets. Such structural information is invaluable for guiding rational, structure-based drug design and optimizing lead compounds.

Future Perspectives: The future study of this compound and its derivatives holds potential in several areas of chemical research.

Lead Compound Optimization: The scaffold serves as a promising starting point for the development of more potent and selective therapeutic agents. Future synthesis efforts could focus on creating libraries of derivatives with diverse substitutions to systematically explore the structure-activity relationship for various targets, including those relevant to neurodegenerative diseases or metabolic disorders. mdpi.comresearchgate.net

Probing Biological Systems: As a well-defined chemical entity, this compound can be used as a chemical probe to investigate biological pathways. By developing tagged versions of the molecule, researchers could perform target identification and validation studies.

Advanced Synthesis Methods: Exploring more efficient and environmentally friendly synthetic routes, such as flow chemistry or green chemistry approaches, could facilitate the production of these compounds for further research and development.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-16(17-13-14-7-3-1-4-8-14)11-12-19-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTBEBSIBTXWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 3 Phenoxypropanamide and Advanced Derivatization

Introduction and Functionalization of the Phenoxy Moiety

The 3-phenoxypropanoic acid precursor is a critical starting material for the synthesis of N-benzyl-3-phenoxypropanamide. The formation of the ether linkage that defines the phenoxy moiety is a key synthetic step. Common strategies for constructing this C-O bond include nucleophilic aromatic substitution reactions.

One prevalent method involves the reaction between an aryl halide and a deprotonated alcohol under basic conditions, a transformation often catalyzed by copper in what is known as the Ullmann condensation. nih.gov In the context of synthesizing the precursor, this could involve the reaction of a phenol (B47542) with a 3-halopropanoic acid derivative.

Alternatively, the reaction can proceed via nucleophilic aromatic substitution where a phenoxide acts as the nucleophile. For instance, reacting resorcinol (B1680541) with an appropriate aryl halide under basic conditions can lead to the formation of phenoxy-phenol structures. nih.gov The synthesis of 3-phenoxypropanoic acid itself can be achieved through the reaction of phenol with 3-chloropropionic acid or acrylonitrile (B1666552) followed by hydrolysis.

Once the phenoxy moiety is installed, it offers a site for further derivatization. The aromatic ring of the phenoxy group can undergo various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. This functionalization can be performed on the 3-phenoxypropanoic acid precursor before the amide coupling step, providing a route to a diverse library of advanced this compound derivatives with modified electronic and steric properties.

Etherification Reactions: Williamson and Ullmann Type Couplings

The formation of the aryl ether bond is a critical step in the synthesis of the 3-phenoxypropanamide (B1359674) backbone. Two classical and widely utilized methods for this transformation are the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis is a versatile and straightforward method for preparing ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The reaction involves an alkoxide ion acting as a nucleophile, which attacks an electrophilic carbon center bearing a suitable leaving group, typically a halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing the 3-phenoxypropanamide precursor, this would involve the reaction of a phenoxide with a 3-halopropanoic acid derivative. The phenoxide is typically generated by treating phenol with a strong base. Because the reaction follows an SN2 pathway, it is most efficient with primary alkyl halides to avoid competing elimination reactions that can occur with secondary and tertiary halides. wikipedia.orgmasterorganicchemistry.com

A plausible synthetic route using this method is outlined below:

Phenoxide Formation: Phenol is deprotonated by a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the highly nucleophilic sodium phenoxide.

Nucleophilic Substitution: The resulting phenoxide attacks a 3-halopropanoate ester (e.g., ethyl 3-bromopropanoate). The primary halide is an excellent substrate for this SN2 reaction.

Amide Formation: The ethyl 3-phenoxypropanoate intermediate is then converted to this compound, for example, by direct amidation with benzylamine.

The Ullmann condensation (or Ullmann ether synthesis) is another cornerstone of C-O bond formation, particularly for aryl ethers. wikipedia.orgorganic-chemistry.org This reaction involves the copper-promoted coupling of an aryl halide with an alcohol or phenol. wikipedia.org Traditional Ullmann reactions required harsh conditions, including high temperatures (often over 210°C), polar solvents like DMF or nitrobenzene, and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts, often supported by ligands such as diamines or acetylacetonates, which allow the reaction to proceed under milder conditions. wikipedia.orgnih.gov

For the synthesis of the 3-phenoxypropanamide scaffold, the Ullmann condensation could be employed by reacting a phenol with a suitable 3-halopropanamide derivative in the presence of a copper catalyst. The reactivity of the aryl halide typically follows the order I > Br > Cl.

| Method | Key Reagents | Mechanism | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | Phenoxide, Primary Alkyl Halide | S~N~2 | Strong base (e.g., NaH), polar aprotic solvent | High yield for primary halides, simple procedure | Prone to elimination with secondary/tertiary halides |

| Ullmann Condensation | Phenol, Aryl Halide, Copper Catalyst | Copper-catalyzed Cross-Coupling | Cu(I) or Cu(II) salt, ligand, base, high temperature | Effective for aryl ether bond formation | Traditionally harsh conditions, stoichiometric copper may be needed |

Arylation of Phenols and Phenoxypropanamide Precursors

Modern synthetic chemistry has expanded beyond classical methods, offering a range of catalytic systems for the O-arylation of alcohols and phenols. These methods, primarily based on palladium and copper catalysis, provide milder and more efficient alternatives to the traditional Ullmann condensation.

Copper-catalyzed O-arylation has seen a renaissance with the development of various ligand systems that facilitate the cross-coupling under significantly milder conditions than the original Ullmann reaction. nih.govlookchem.com Catalytic systems often consist of a copper(I) source, such as CuI, paired with a ligand like 1,10-phenanthroline (B135089) or picolinic acid, and a base such as cesium carbonate (Cs2CO3) or potassium phosphate (B84403) (K3PO4). nih.govorganic-chemistry.org These reactions can be applied to couple a phenol with a suitable precursor containing a leaving group to form the phenoxy ether linkage.

Palladium-catalyzed C-O cross-coupling reactions , often referred to as Buchwald-Hartwig amination-type reactions for ethers, represent another powerful tool. These methods typically employ a palladium catalyst, such as Pd2(dba)3, in conjunction with a specialized phosphine (B1218219) ligand. While highly effective for C-N bond formation, their application to C-O bond formation has also been well-established, providing a valuable method for constructing diaryl ethers.

These advanced catalytic methods offer significant advantages, including lower reaction temperatures, broader substrate scope, and improved functional group tolerance, making them highly suitable for the synthesis of complex molecules like precursors to this compound.

N-Benzylation and Related Nitrogen Substitutions

The introduction of the benzyl (B1604629) group onto the nitrogen atom of the propanamide backbone is a key final step in the synthesis of the target molecule. This can be achieved through several reliable methods, including reductive amination and direct alkylation.

Reductive Amination Protocols for N-Alkylation

Reductive amination is a highly effective method for forming C-N bonds. In a modern and efficient variation, carboxylic acids can be used directly as the electrophile in a one-pot, two-step reaction. nih.govrsc.org This process typically involves:

Amide Formation: The carboxylic acid (3-phenoxypropanoic acid) reacts with the amine (benzylamine) in the presence of a reducing agent like phenylsilane. This step forms the corresponding amide intermediate, this compound.

Amide Reduction: A catalyst, such as Zn(OAc)₂, is then used to facilitate the reduction of the amide carbonyl group by the silane, but in this case, the goal is the formation of the amide itself, not its subsequent reduction to an amine. Therefore, the reaction is stopped after the amidation step. This direct amidation from a carboxylic acid is a powerful, convergent approach. nih.gov

This method is advantageous as it starts directly from the carboxylic acid, avoiding the need to first convert it to a more reactive derivative like an acid chloride.

Direct Alkylation of Amides and Amine Intermediates

Direct N-alkylation provides an alternative route to introduce the benzyl group. This can be performed on the pre-formed 3-phenoxypropanamide. The reaction involves the deprotonation of the amide N-H with a suitable base to form an amidate anion, which then acts as a nucleophile.

The general steps are:

Deprotonation: 3-Phenoxypropanamide is treated with a strong base (e.g., sodium hydride) in an aprotic solvent to generate the nucleophilic amidate.

Nucleophilic Attack: A benzyl halide, such as benzyl bromide, is added to the reaction mixture. The amidate attacks the benzylic carbon, displacing the halide and forming the N-benzyl bond.

This method is straightforward but requires a pre-formed amide and the use of strong bases.

Advanced Derivatization and Scaffold Elaboration

Once the this compound scaffold is synthesized, it can be further modified to explore structure-activity relationships or develop new compounds. The phenoxy aromatic ring is a prime target for such derivatization.

Modifications on the Phenoxy Aromatic Ring

The phenoxy group is an alkoxy group, which is a strongly activating, ortho-, para-directing substituent for electrophilic aromatic substitution (EAS). youtube.comorganicmystery.com This high reactivity allows for a variety of functional groups to be introduced onto the terminal phenyl ring under relatively mild conditions.

Common electrophilic aromatic substitution reactions applicable to the phenoxy ring include:

Halogenation: Treatment with bromine (Br₂) in a solvent of low polarity can introduce bromine atoms at the ortho and para positions. byjus.com Due to the high activation by the ether oxygen, these reactions can proceed even without a Lewis acid catalyst. byjus.com

Nitration: The introduction of a nitro group (–NO₂) can be achieved using dilute nitric acid. byjus.com The use of harsher conditions, like concentrated nitric and sulfuric acids, can lead to polynitration and oxidative decomposition, so milder methods are often preferred for phenols and their ethers. ias.ac.inlibretexts.orgnih.gov

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). youtube.combeilstein-journals.org The reaction typically yields the para-substituted product as the major isomer due to steric hindrance at the ortho positions. youtube.com

Friedel-Crafts Alkylation: Similarly, an alkyl group can be introduced using an alkyl halide and a Lewis acid. youtube.com However, this reaction is often prone to issues like polyalkylation and carbocation rearrangements. youtube.com

| Reaction | Typical Reagents | Expected Product(s) | Reference |

|---|---|---|---|

| Halogenation (Bromination) | Br₂ in CHCl₃ or CCl₄ | Ortho- and Para-bromo derivatives | byjus.com |

| Nitration | Dilute HNO₃ | Ortho- and Para-nitro derivatives | byjus.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Para-acyl derivative (major) | youtube.com |

These derivatization reactions provide a powerful toolkit for elaborating the this compound scaffold, enabling the synthesis of a diverse library of related compounds.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. youtube.commasterorganicchemistry.com The phenoxy group is an activating substituent, meaning it increases the rate of reaction compared to benzene (B151609) and directs incoming electrophiles to the ortho and para positions. This is due to the oxygen atom's ability to donate a lone pair of electrons, stabilizing the carbocation intermediate. uci.edu

Common EAS reactions applicable to the phenoxy ring include:

Halogenation: The introduction of halogen atoms (Cl, Br) can be achieved using elemental halogens in the presence of a Lewis acid catalyst, such as FeBr₃ or FeCl₃. libretexts.org The catalyst polarizes the halogen molecule, creating a stronger electrophile. youtube.com

Nitration: This reaction introduces a nitro group (-NO₂) onto the aromatic ring. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is typically used to generate the highly reactive nitronium ion (NO₂⁺) in situ. masterorganicchemistry.com

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is accomplished using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.com The active electrophile is believed to be protonated SO₃ or SO₃ itself. masterorganicchemistry.com

The regioselectivity of these reactions is dictated by the directing effect of the ether oxygen, leading predominantly to substitution at the positions ortho and para to the ether linkage.

Table 1: Regiochemical Outcomes of Electrophilic Aromatic Substitution on the Phenoxy Moiety

| Reaction Type | Typical Reagents | Electrophile | Expected Major Products |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ | Br⁺ | ortho-bromo and para-bromo derivatives |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho-nitro and para-nitro derivatives |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | ortho-sulfonic acid and para-sulfonic acid derivatives |

Cross-Coupling Reactions for Aryl Substituents

Modern synthetic chemistry offers a powerful toolkit of transition-metal-catalyzed cross-coupling reactions for forming carbon-carbon and carbon-heteroatom bonds. These methods provide a versatile approach to introducing a wide array of aryl substituents onto the phenoxy ring, typically after initial functionalization (e.g., halogenation) to create a suitable coupling partner (an aryl halide or triflate).

Palladium-catalyzed reactions are particularly prominent. For instance, an aryl bromide derivative of this compound could undergo various cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl system.

Heck Coupling: Reaction with an alkene to introduce a vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, introducing an amino substituent.

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, sometimes offering complementary reactivity and tolerance to different functional groups. rsc.orgresearchgate.net These reactions allow for the coupling of aryl halides or even aryl methyl ethers with various nucleophiles. rsc.org A recently developed method for the direct cross-coupling of benzyl alcohols with aryl halides using a nickel catalyst highlights the ongoing innovation in this field. dicp.ac.cn

Structural Variations of the N-Benzyl Moiety

The N-benzyl group is another critical component of the molecule that can be systematically modified to probe structure-activity relationships.

Exploration of Substituent Effects on the Benzyl Ring

Introducing substituents onto the benzyl ring can significantly alter the electronic and steric properties of the entire molecule. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can influence the reactivity of the benzyl ring itself and potentially affect intermolecular interactions. researchgate.net

Electron-Donating Groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups increase the electron density of the benzyl ring. This makes the ring more susceptible to electrophilic aromatic substitution and can influence the basicity of the amide nitrogen.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or carbonyl (-COR) decrease the ring's electron density, making it less reactive towards electrophiles. youtube.com

The position of the substituent (ortho, meta, or para) is also crucial in determining its electronic influence due to the interplay of inductive and resonance effects. These modifications can be used to fine-tune the molecule's properties. For example, studies on the hydrogenolysis of substituted benzyl groups have shown that the electronic properties of substituents on the benzene ring can significantly impact the reaction's outcome. researchgate.net

Table 2: Influence of Benzyl Ring Substituents on Electronic Properties

| Substituent Type | Example Group | Electronic Effect | Impact on Benzyl Ring Reactivity (EAS) |

|---|---|---|---|

| Strongly Activating (EDG) | -NH₂, -OH, -OR | Donates electron density (Resonance) | Increases reactivity |

| Moderately Activating (EDG) | -R (Alkyl) | Donates electron density (Inductive) | Increases reactivity |

| Deactivating (EWG) | -Halogens (F, Cl, Br) | Withdraws electron density (Inductive) | Decreases reactivity |

| Strongly Deactivating (EWG) | -NO₂, -CN, -SO₃H | Withdraws electron density (Resonance/Inductive) | Strongly decreases reactivity |

Bioisosteric Replacements of the Benzyl Group

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. u-tokyo.ac.jp Replacing the benzyl group with a bioisostere can alter properties such as metabolic stability, solubility, and receptor binding affinity. cambridgemedchemconsulting.com

Common bioisosteric replacements for a phenyl or benzyl ring include:

Heteroaromatic Rings: Replacing the benzene ring with a heterocycle like pyridine, thiophene, or furan (B31954) can introduce heteroatoms that may act as hydrogen bond acceptors or donors, potentially leading to new interactions with biological targets. The introduction of a nitrogen atom into an aromatic ring is a common bioisosteric transformation that can improve metabolic stability. cambridgemedchemconsulting.com

Saturated Rings: A cyclohexyl ring can be a conservative replacement, particularly if the benzyl group is primarily involved in hydrophobic interactions. cambridgemedchemconsulting.com

Strained Saturated Scaffolds: Modern drug discovery often employs rigid, three-dimensional scaffolds as phenyl ring bioisosteres to explore new chemical space. Examples include bicyclo[1.1.1]pentane (BCP), cubane, and various spirocyclic systems like spiro[3.3]heptane. enamine.net These replacements can improve physicochemical properties such as solubility and metabolic stability. enamine.net

Elaboration of the Propanamide Aliphatic Chain

The three-carbon aliphatic chain of the propanamide core provides another avenue for structural modification, allowing for changes in the molecule's conformation, rigidity, and spacing between the phenoxy and N-benzyl groups.

Introduction of Alkenyl and Alkynyl Moieties

Introducing unsaturation in the form of double (alkenyl) or triple (alkynyl) bonds into the propanamide chain can significantly impact the molecule's geometry. An alkene moiety introduces conformational rigidity due to the restricted rotation around the C=C bond, while an alkyne introduces a linear, rigid element.

Synthetic strategies to achieve this could involve:

Starting from Unsaturated Precursors: The synthesis could begin with an unsaturated carboxylic acid, such as 3-phenoxyacrylic acid or a propiolic acid derivative, which is then coupled with benzylamine.

Post-Amidation Modification: A more versatile approach involves modifying the saturated propanamide chain. This could be achieved through methods such as:

α,β-Dehydrogenation: Introduction of a double bond adjacent to the carbonyl group. This can often be accomplished via α-halogenation followed by elimination.

Wittig-type Reactions: Synthesis could start from a precursor containing a ketone or aldehyde on the aliphatic chain, which could then be converted to an alkene.

Alkylation/Elimination sequences: Functionalizing the chain to allow for subsequent elimination reactions to form double or triple bonds.

These modifications can fundamentally alter the shape and flexibility of the molecule, which can be critical for its interaction with biological targets.

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral analogs of this compound is a significant area of research, as stereoisomerism can drastically influence the biological activity and pharmacological properties of a molecule. While specific stereoselective routes for this compound are not extensively detailed in publicly available literature, the principles can be inferred from the synthesis of structurally related chiral amides. Methodologies often focus on the use of chiral starting materials or the application of stereoselective reactions to introduce chirality at specific centers.

For instance, in the development of novel TRPV1 antagonists, researchers have synthesized a series of chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues. nih.gov This work highlights the investigation of amide and alpha-substituted amide surrogates to optimize lead compounds, demonstrating that stereospecificity is key to achieving high binding affinities. nih.gov The synthesis of these complex molecules involves creating specific stereoisomers to evaluate their differential interactions with biological targets. nih.gov

Another relevant example is the preparation of (R)-N-benzyl-2-(benzyloxycarbonylamino)-3-methoxypropionamide, an intermediate for the drug Lacosamide (B1674222). google.com Its synthesis can be achieved by starting with a chiral precursor, (R)-N-benzyl-2-(benzyloxycarbonylamino)-3-hydroxypropionamide, and performing subsequent reactions that preserve the stereocenter. google.com Such approaches, which rely on a "chiral pool" of starting materials, are a common strategy in asymmetric synthesis. These examples underscore the importance of controlling stereochemistry to produce enantiomerically pure or enriched compounds, a principle directly applicable to the development of advanced this compound analogs.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related amides is crucial for developing environmentally benign and efficient manufacturing processes. walisongo.ac.idnih.gov The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified "amide formation avoiding poor atom economy reagents" as a top research priority, reflecting the industrial importance of sustainable amide synthesis. walisongo.ac.id The core objective is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This involves a holistic assessment of synthetic routes using various green chemistry metrics. walisongo.ac.id

Atom Economy and Reaction Mass Efficiency Optimization

Atom economy (AE) and reaction mass efficiency (RME) are fundamental metrics for evaluating the "greenness" of a chemical synthesis. tamu.edu Atom economy, a theoretical concept developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product, assuming 100% yield and stoichiometric amounts. tamu.eduscranton.edu Addition reactions, for example, can achieve 100% atom economy as all reactant atoms are part of the final product. scranton.edu

Reaction Mass Efficiency provides a more practical measure by accounting for the actual isolated yield and the molar quantities of all reactants used, including any used in excess. tamu.eduresearchgate.net It is calculated as the percentage of the mass of the reactants that remain in the isolated product. tamu.edu

A comparative study on the synthesis of N-benzyl-3-phenylpropanamide, a close analog of the target compound, evaluated three different amide-forming reactions: an acid chloride route, a coupling reagent (HATU) route, and a boric acid-catalyzed route. walisongo.ac.id The results demonstrated that the boric acid-catalyzed condensation was the greenest method, excelling in both atom economy and reaction mass efficiency. walisongo.ac.id The catalytic route generates only water as a byproduct, leading to a significantly higher atom economy compared to methods that use stoichiometric reagents which become waste products. walisongo.ac.id

| Synthetic Route | Key Reagents | Atom Economy (%) | Reaction Mass Efficiency (%) | Primary Byproducts |

|---|---|---|---|---|

| Acid Chloride Route | Oxalyl Chloride, Benzylamine (2 equiv.) | 54% | 36% | HCl, CO, CO2, Benzylammonium chloride |

| Coupling Reagent Route | HATU, DIPEA | 31% | 56% | HATU-related byproducts, DIPEA·HCl |

| Boric Acid Catalyzed Route | Boric Acid (catalyst) | 93% | 79% | Water |

Solvent Selection and Alternative Reaction Media (e.g., Water, Ionic Liquids)

Solvent choice has a profound impact on the environmental footprint of a chemical process, often accounting for the largest portion of waste generated. rsc.orgjddhs.com Traditional organic solvents can be toxic, volatile, and non-biodegradable. jddhs.com In the comparative synthesis of N-benzyl-3-phenylpropanamide, solvents such as dichloromethane, ethyl acetate, and toluene (B28343) were used. walisongo.ac.id

Green chemistry promotes the reduction or replacement of such solvents with more sustainable alternatives. jddhs.com The ideal green solvent should be non-toxic, readily available from renewable sources, biodegradable, and have a low energy requirement for recycling. Water is a highly desirable green solvent due to its safety and environmental profile. Ionic liquids, which are salts with low melting points, are also explored as alternative reaction media due to their negligible vapor pressure, which reduces air pollution. The selection of an appropriate solvent can significantly reduce costs and CO2 emissions, making it a key factor in developing sustainable chemical production pathways. rsc.org

Catalyst Development for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste. jddhs.com Catalytic reactions are inherently superior in atom economy to stoichiometric processes because the catalyst is, by definition, not consumed. walisongo.ac.id

Molecular Interactions and Mechanistic Studies of N Benzyl 3 Phenoxypropanamide and Its Analogs

Investigation of Molecular Target Engagement in Non-Clinical Models

The engagement of N-benzyl-3-phenoxypropanamide and its analogs with their molecular targets has been investigated through a variety of in vitro models. These studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective compounds.

Receptor Binding Affinity and Selectivity Profiling (in vitro)

Direct receptor binding affinity and selectivity data for this compound are not extensively available in the public domain. However, studies on structurally related benzyl (B1604629) derivatives provide insights into their potential to interact with various receptors. For instance, research on benzyl derivatives has shown binding affinity for human opioid and cannabinoid receptors. It is important to note that these are broad classes of compounds, and specific affinities for this compound have not been reported.

One study on lacosamide (B1674222) ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), a compound sharing the N-benzyl propanamide scaffold, conducted radioligand displacement studies against over 100 potential pharmacological targets and found no significant binding. This suggests that compounds of this class may interact with their targets with modest affinity or that their binding partners are not among the commonly screened receptors. The benzyl group is known to participate in hydrophobic interactions, which could contribute to binding with various proteins. evitachem.com

Illustrative Receptor Binding Data for Benzyl Derivatives (Note: Data not for this compound)

| Compound Class | Receptor Target | Binding Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|---|

| Benzyl Piperidines | CCR5 | Varies with substitution | Dependent on substitution patterns |

This table is for illustrative purposes and shows the range of activities observed for broader classes of benzyl-containing compounds, not this compound itself.

Enzyme Inhibition Kinetics and Mechanism of Action (in vitro)

While specific enzyme inhibition kinetic data for this compound is limited, studies on analogous structures provide valuable information on their potential as enzyme inhibitors.

For example, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides demonstrated antiproliferative activity against various cancer cell lines, with in silico studies suggesting inhibition of histone deacetylase 6 (HDAC-6) as a possible mechanism. mdpi.com The half-maximal inhibitory concentration (IC50) values for some of these analogs are presented below.

Antiproliferative Activity of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamide Analogs

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Analog 1 | PC-3 (Prostate Cancer) | 12.17 ± 0.9 |

| Analog 1 | HeLa (Cervical Cancer) | 9.46 ± 0.7 |

| Analog 1 | HCT-116 (Colon Cancer) | 10.88 ± 0.8 |

| Analog 1 | MCF-7 (Breast Cancer) | 6.93 ± 0.4 |

| Analog 2 | MCF-7 (Breast Cancer) | > 50 |

| Analog 3 | MCF-7 (Breast Cancer) | > 50 |

Data from a study on related quinoxaline (B1680401) derivatives, not this compound. mdpi.com

Furthermore, studies on N-benzyl derivatives of nirvanol (B14652) and phenobarbital (B1680315) have identified them as potent and selective competitive inhibitors of cytochrome P450 2C19 (CYP2C19), with Ki values in the nanomolar range. nih.gov This highlights the potential of the N-benzyl moiety to contribute to potent enzyme inhibition.

The general mechanism of action for such compounds can involve interactions with biological targets through the functional groups present. The benzyl and phenoxy moieties are noted to play crucial roles in enhancing binding affinity and selectivity. evitachem.com

Cellular Pathway Modulation and Phenotypic Responses in Isolated Cell Systems

The phenoxy group in this compound suggests that it may share some mechanisms with other phenolic compounds, which are known to modulate a variety of intracellular signaling pathways. nih.gov Research on phenolic compounds has demonstrated their ability to influence pathways involved in inflammation and cell proliferation, such as the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and PI3K/Akt signaling pathways. nih.govnih.gov

For instance, plant-derived polyphenols have been shown to modulate the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis. nih.gov They can also interfere with the NF-κB signaling cascade, which is crucial for inflammatory responses and cell survival. nih.gov

While direct studies on this compound are not available, the presence of the phenoxy moiety suggests that it could potentially modulate these or similar pathways. Phenotypic responses in isolated cell systems would likely be dependent on the specific cell type and the concentration of the compound, potentially leading to effects on cell proliferation, inflammation, or apoptosis.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

SAR and SPR analyses are critical for understanding how the chemical structure of this compound and its analogs influences their biological activity and physicochemical properties.

Correlative Studies between Structural Features and Biological Effects

Studies on various classes of N-benzyl derivatives have provided insights into the relationship between their structural features and biological effects.

In a study of N-benzyl phenethylamines as 5-HT2A/2C agonists, it was found that N-benzyl substitution significantly increased binding affinity and functional activity at these receptors. researchgate.net The nature and position of substituents on both the phenethylamine (B48288) and N-benzyl portions of the molecule had a profound impact on potency and selectivity. researchgate.net For example, a methylenedioxy group on the N-benzyl moiety was found to increase selectivity for the 5-HT2A receptor. researchgate.net

Research on antiproliferative benzyl and phenyl analogs of makaluvamines revealed that substitutions on the benzyl ring, such as 4-methyl, 4-chloro, and 4-fluoro groups, led to pronounced antiproliferative effects on breast cancer cell lines. researchgate.net In contrast, methoxy (B1213986) substitutions generally resulted in a slight loss of activity. researchgate.net

These findings suggest that for this compound analogs, modifications to the benzyl and phenoxy rings are likely to have a significant impact on their biological activity.

Positional and Electronic Effects of Substituents on Activity

The position and electronic properties of substituents on the aromatic rings of this compound analogs are key determinants of their activity.

In a quantitative structure-activity relationship (QSAR) study of N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol derivatives as antiatherogenic agents, the molar refractivity of substituents was found to have a significant correlation with activity. researchgate.net This indicates that the size and polarizability of substituents play a crucial role.

For this compound analogs, it can be inferred that:

Electronic Effects : Electron-donating or electron-withdrawing groups will alter the electronic distribution within the molecule, potentially affecting hydrogen bonding capabilities, pKa values, and electrostatic interactions with the target. For example, electron-withdrawing groups on the phenyl ring can influence the acidity of the amide N-H, which may be involved in key interactions.

Conformational Effects on Ligand-Target Interactions

The three-dimensional conformation of a ligand is a critical determinant of its binding affinity and selectivity for a biological target. For molecules like this compound and its analogs, which possess multiple rotatable bonds, the accessible conformations in solution versus the conformation adopted upon binding (the "bioactive conformation") are of significant interest.

The flexibility of a ligand, such as the N-benzyl and phenoxypropyl groups in this compound, directly correlates with the acceptable level of strain energy. nih.gov Computational studies are often employed to explore the conformational space of such ligands. These analyses help predict low-energy conformations and assess the energetic feasibility of adopting a specific bioactive pose observed in crystal structures or predicted by docking simulations. nih.govresearchgate.net The general tendency is for flexible molecules to bind in a more extended conformation to maximize contact with hydrophobic surfaces on the target protein. nih.gov Understanding these conformational dynamics is essential for the rational design of analogs with improved binding properties, as it allows for the pre-organization of ligands into conformations that are more favorable for binding, thereby reducing the entropic penalty upon complex formation.

Biophysical Characterization of Molecular Interactions

A comprehensive understanding of the interaction between a ligand and its target requires a multi-faceted approach using various biophysical techniques. These methods provide quantitative data on the thermodynamics, kinetics, and structural details of the binding event. The following sections describe key techniques that are routinely applied to characterize the molecular interactions of compounds like this compound.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. springernature.com This allows for a complete thermodynamic characterization of the interaction in a single experiment, providing crucial insights into the forces driving the binding process. nih.govnih.gov By titrating the ligand (e.g., an analog of this compound) into a solution containing the target protein, ITC can simultaneously determine the binding affinity (Ka), dissociation constant (KD), binding stoichiometry (n), and the enthalpy change (ΔH) of the interaction. springernature.comnih.gov From these direct measurements, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a full thermodynamic profile of the interaction.

The enthalpy change (ΔH) reflects the changes in bonding energy (e.g., hydrogen bonds and van der Waals forces) upon complex formation, while the entropy change (ΔS) reflects the change in the system's disorder, including contributions from conformational changes and the displacement of solvent molecules. This detailed thermodynamic signature is invaluable for structure-activity relationship (SAR) studies and for optimizing lead compounds. For example, distinguishing between enthalpy-driven and entropy-driven binding can guide chemical modifications to enhance affinity and selectivity.

Table 1: Illustrative Thermodynamic Parameters for this compound Analogs Binding to a Hypothetical Target Protein as Determined by ITC.

| Compound | KD (μM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| Analog A | 15.2 | 1.05 | -8.5 | 1.9 | -6.6 |

| Analog B | 8.5 | 0.98 | -6.2 | -1.1 | -7.3 |

| Analog C | 2.1 | 1.01 | -9.1 | 1.4 | -7.7 |

This table presents hypothetical data for illustrative purposes.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.gov It provides detailed kinetic information by measuring the association rate constant (ka or kon) and the dissociation rate constant (kd or koff) of a ligand-target interaction. nih.gov The ratio of these constants (kd/ka) yields the equilibrium dissociation constant (KD), which is a measure of binding affinity.

In a typical SPR experiment, the target protein is immobilized on a sensor chip surface, and a solution containing the ligand (the analyte, such as this compound or its analogs) is flowed over the surface. The binding event is detected as a change in the refractive index at the surface, which is proportional to the change in mass. nih.gov By monitoring this signal over time during the association and subsequent dissociation phases, the kinetic rate constants can be determined. nih.govresearchgate.net

This kinetic data is highly complementary to the thermodynamic data from ITC. For example, two compounds could have the same affinity (KD) but achieve it through very different kinetic profiles: one might have a fast association and fast dissociation rate (desirable for reversible inhibitors), while another might have a slow association and a very slow dissociation rate (leading to a long residence time, which can be advantageous for drug efficacy).

Table 2: Example Binding Kinetics for this compound Analogs to an Immobilized Target as Measured by SPR.

| Compound | ka (104 M-1s-1) | kd (10-3 s-1) | KD (nM) |

| Analog X | 5.3 | 9.5 | 180 |

| Analog Y | 7.1 | 2.4 | 34 |

| Analog Z | 2.5 | 0.4 | 16 |

This table presents hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying ligand-target interactions at an atomic level. nih.gov It can be used to identify binding, measure affinity, and, importantly, to map the binding interface and characterize the structure of the ligand-target complex in solution. nih.govresearchgate.net

One of the most common NMR methods is the observation of chemical shift perturbations (CSPs) in the target protein's spectrum upon addition of a ligand. mdpi.com In this "protein-observed" experiment, an isotope-labeled (typically 15N or 13C) protein is used. The binding of a ligand like an this compound analog will cause changes in the chemical environment of the amino acid residues in the binding pocket. These changes are observed as shifts in the positions of their corresponding peaks in a 2D NMR spectrum (e.g., a 1H-15N HSQC spectrum). By identifying which residues experience significant perturbations, the ligand's binding site on the protein can be mapped. mdpi.com

Furthermore, "ligand-observed" NMR experiments, such as Saturation Transfer Difference (STD) NMR and transferred Nuclear Overhauser Effect Spectroscopy (trNOESY), can identify which parts of the ligand are in close proximity to the protein and provide information about the ligand's bioactive conformation when bound. nih.govresearchgate.net

Table 3: Illustrative Chemical Shift Perturbations (CSPs) in Amide Resonances of a Target Protein Upon Binding of an this compound Analog.

| Residue | Free State (1H, 15N ppm) | Bound State (1H, 15N ppm) | CSP (ppm) |

| Gly-45 | (8.31, 109.5) | (8.55, 110.1) | 0.25 |

| Val-68 | (7.98, 121.3) | (8.01, 121.4) | 0.03 |

| Leu-70 | (8.12, 122.8) | (8.49, 123.0) | 0.37 |

| Phe-99 | (7.88, 118.4) | (8.21, 119.5) | 0.35 |

| Ala-101 | (8.62, 125.1) | (8.63, 125.1) | 0.01 |

This table presents hypothetical data for illustrative purposes. CSP is a weighted average of the change in proton and nitrogen chemical shifts.

Computational and Theoretical Chemistry of N Benzyl 3 Phenoxypropanamide

Quantum Chemical Investigations and Molecular Reactivity

Quantum chemical methods are pivotal in understanding the electronic structure and reactivity of molecules from first principles. Density Functional Theory (DFT) is a prominent computational method employed for these investigations, offering a balance between accuracy and computational cost. Such studies can provide deep insights into the molecule's stability, reactivity, and spectroscopic properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Electrostatic Potential Mapping)

The electronic structure dictates the fundamental chemical properties of a molecule. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov

Electrostatic Potential Mapping (MEP) is another vital tool that visualizes the charge distribution across a molecule's surface. uni-muenchen.de The MEP map identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, typically colored blue), which are prone to nucleophilic attack. For N-benzyl-3-phenoxypropanamide, the oxygen atom of the carbonyl group and the phenoxy oxygen would be expected to be regions of negative electrostatic potential, while the amide proton and aromatic protons would likely exhibit positive potential.

Prediction of Reaction Pathways and Transition States in Synthesis

Computational chemistry allows for the theoretical exploration of reaction mechanisms, providing insights into the synthesis of this compound. By modeling potential reaction pathways, researchers can identify the most energetically favorable routes. These calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction kinetics and predicting the reaction rate.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.

Prediction of Binding Modes and Interaction Hotspots

Docking algorithms systematically explore various conformations and orientations of the ligand within the protein's binding site. The resulting poses are then scored based on a variety of factors, including shape complementarity, and intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The highest-scoring poses represent the most probable binding modes. This analysis can identify key amino acid residues, or "interaction hotspots," within the receptor that are critical for ligand binding. For this compound, the amide group could act as both a hydrogen bond donor and acceptor, while the benzyl (B1604629) and phenoxy rings could engage in hydrophobic and π-stacking interactions with the protein's active site.

Estimation of Binding Energies and Affinities

Following the prediction of the binding mode, computational methods can be used to estimate the binding affinity of the ligand for the receptor. This is often expressed as a binding energy, where a more negative value indicates a stronger and more stable interaction. These calculations, while approximate, are invaluable for ranking potential drug candidates and prioritizing them for further experimental testing.

Molecular Dynamics Simulations

In-depth Computational Analysis of this compound Lacks Sufficient Research Data for a Comprehensive Report

A thorough investigation into the computational and theoretical chemistry of the specific compound this compound reveals a significant gap in publicly available scientific literature. While the compound is cataloged in chemical databases, dedicated research on its conformational landscape, ligand-target dynamics, and its application in quantitative structure-activity relationship (QSAR) or pharmacophore modeling is not sufficiently documented to construct a detailed scientific article based on the requested specific outline.

Efforts to gather information on the key areas of computational chemistry for this compound have been unsuccessful in yielding the specific research findings necessary to populate the requested sections. Topics such as its flexibility, potential allosteric effects when complexed with biological targets, predictive models for its activity, and its use in virtual screening for analogue discovery appear to be un unexplored areas in published research.

General methodologies for the topics outlined exist within the broader field of computational chemistry. For instance, conformational analysis of similar N-benzyl amides often involves techniques like Density Functional Theory (DFT) to identify stable rotamers and rotational energy barriers. Likewise, molecular dynamics simulations are a standard approach for studying the behavior of ligand-target complexes. However, applying these general principles to this compound without specific experimental or computational data would be speculative and would not meet the required standards of scientific accuracy.

Similarly, while QSAR, QSPR, and ligand-based pharmacophore modeling are established in silico techniques for drug discovery and design, their application has been documented for a wide array of other molecules but not specifically for this compound. Developing predictive models or identifying key molecular descriptors requires a dataset of known activities for a series of related compounds, which is not available in the public domain for this particular molecule.

Due to the absence of specific studies on this compound, providing a detailed and accurate report on its computational and theoretical chemistry, as per the requested structure, is not possible at this time. The creation of such an article would necessitate original research and computational analysis to be performed on the compound.

In Silico Scaffold Hopping and Virtual Screening Methodologies

Structure-Based Virtual Screening for Novel Scaffolds

Structure-based virtual screening (SBVS) has emerged as a powerful computational technique in drug discovery to identify novel chemical scaffolds that can modulate the activity of a biological target. This approach relies on the three-dimensional structure of the target protein to screen large libraries of compounds and predict their binding affinity and mode. The fundamental principle of SBVS is to computationally "dock" virtual compounds into the binding site of a protein and score their potential interactions. For a compound like this compound, this methodology offers a rational pathway to explore its potential as a foundational structure for developing new therapeutic agents.

The process of using this compound or its core structure, the phenoxypropanamide moiety, in an SBVS campaign begins with the preparation of the target protein's structure, which is typically obtained from crystallographic or NMR studies. This is followed by the creation of a virtual library of compounds. The this compound scaffold can be used as a query to search for similar compounds or as a starting point for generating a combinatorial library of derivatives.

Molecular docking programs are then employed to place these virtual compounds into the active site of the target protein. These programs utilize scoring functions to estimate the binding energy and rank the compounds based on their predicted affinity. This computational assessment allows for the prioritization of a smaller, more manageable number of compounds for experimental testing, thereby accelerating the drug discovery process.

Recent research has demonstrated the utility of the phenoxypropanamide scaffold in identifying novel inhibitors for various protein targets through SBVS. For instance, a structure-based virtual screening campaign led to the discovery of N-(5-benzyl-3-cyanothiophen-2-yl)-2-phenoxypropanamide as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. google.com Similarly, derivatives of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide have been identified as novel potential inhibitors of the BCR-ABL1 kinase, which is implicated in chronic myeloid leukemia. mdpi.com These examples underscore the potential of the phenoxypropanamide core in generating novel and potent inhibitors.

The success of an SBVS campaign hinges on the accuracy of the docking algorithms and scoring functions. The interactions between the ligand and the protein are evaluated based on various factors, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound, key interactions would likely involve the amide group acting as a hydrogen bond donor and acceptor, the phenoxy and benzyl groups participating in hydrophobic interactions, and the flexible propanamide linker allowing for optimal conformational sampling within the binding pocket.

Below is a hypothetical data table illustrating the type of output generated from a virtual screening study involving derivatives of a phenoxypropanamide scaffold against a target protein.

| Compound ID | Scaffold | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| Compound A | This compound | -8.5 | Tyr234, Phe312, Leu345 | 1 |

| Compound B | N-(4-chlorobenzyl)-3-phenoxypropanamide | -9.2 | Tyr234, Phe312, Val346 | 1 |

| Compound C | N-benzyl-3-(4-fluorophenoxy)propanamide | -8.9 | Tyr234, Phe312, Leu345 | 2 |

| Compound D | N-(thiophen-2-ylmethyl)-3-phenoxypropanamide | -8.7 | Tyr234, Phe312, Leu345 | 1 |

Following the computational screening, the top-ranked compounds are typically subjected to experimental validation through biochemical and cellular assays to confirm their biological activity. The experimentally validated "hit" compounds can then serve as the starting point for lead optimization, where medicinal chemists systematically modify the structure to improve its potency, selectivity, and pharmacokinetic properties. Through this iterative process of computational design and experimental testing, novel drug candidates based on the this compound scaffold can be developed.

N Benzyl 3 Phenoxypropanamide As a Chemical Scaffold and Research Tool

Design and Synthesis of Diverse Chemical Libraries based on the N-benzyl-3-phenoxypropanamide Scaffold

The this compound scaffold is well-suited for the construction of diverse chemical libraries. The core structure contains several key features that can be readily modified: the benzyl (B1604629) ring, the phenoxy ring, and the propanamide backbone. This allows for the introduction of a wide range of substituents to modulate physicochemical properties such as lipophilicity, polarity, and steric bulk, which in turn can influence biological activity.

Parallel synthesis and combinatorial chemistry are powerful strategies for the rapid generation of large numbers of compounds from a common scaffold. nih.gov The this compound structure is amenable to these approaches. For instance, a library of analogs can be synthesized by reacting a variety of substituted 3-phenoxypropanoic acids with a panel of diverse benzylamines. walisongo.ac.id This can be performed in a parallel fashion using multi-well plates, where each well contains a unique combination of starting materials. researchgate.net

Solid-phase synthesis offers another efficient method for building libraries based on this scaffold. mdpi.com For example, a 3-phenoxypropanoic acid derivative could be anchored to a solid support, followed by amide bond formation with various benzylamines. Subsequent cleavage from the resin would yield a library of this compound analogs. uniroma1.it The "split-and-mix" strategy in combinatorial chemistry could also be employed to generate vast numbers of compounds on resin beads, where each bead carries a unique molecule. imperial.ac.uk

Table 1: Potential Building Blocks for Library Synthesis

| Scaffold Position | Example Building Blocks |

| 3-Phenoxypropanoic Acid | 3-(4-chlorophenoxy)propanoic acid, 3-(3-methoxyphenoxy)propanoic acid, 3-(2-methylphenoxy)propanoic acid |

| Benzylamine | 4-fluorobenzylamine, 3,4-dimethoxybenzylamine, 2-chlorobenzylamine |

While specific examples for this compound are not prominent in the literature, the fundamental structure lends itself to macrocyclization. By incorporating reactive functional groups on the benzyl and phenoxy rings, intramolecular cyclization could be achieved to create constrained macrocyclic structures. These conformationally restricted analogs are valuable for probing binding interactions with biological targets.

Oligomerization of the this compound monomer could theoretically lead to novel peptoid-like structures. By converting the phenoxy and benzyl moieties into building blocks with appropriate reactive handles, step-wise oligomer synthesis could be performed.

Utility in Chemical Probe Development

Chemical probes are essential tools for elucidating the function of proteins and other biological macromolecules. The this compound scaffold can be adapted for the development of such probes.

An affinity probe is typically designed by attaching a reactive group or a tag (like biotin) to a molecule that binds to a specific protein target. nih.gov If a biologically active this compound derivative is identified, it can be converted into an affinity probe. A common strategy involves introducing a linker, often at a position on the scaffold that is not critical for target binding, which is then attached to a biotin (B1667282) moiety. nih.gov This biotinylated probe can then be used in pull-down experiments to isolate its binding partners from cell lysates, facilitating target identification.

Table 2: Components of a Potential Affinity Probe

| Component | Function | Example Moiety |

| Binding Moiety | Interacts with the target protein | This compound derivative |

| Linker | Provides spatial separation | Polyethylene glycol (PEG) chain |

| Tag | Enables detection and isolation | Biotin |

To visualize the distribution of a molecule in biological systems, a fluorescent reporter group can be attached to the this compound scaffold. The site of attachment would be carefully chosen to avoid disruption of the molecule's biological activity. Common fluorescent dyes like fluorescein (B123965) or rhodamine could be conjugated to the scaffold.

For quantitative studies, such as receptor occupancy or metabolic fate, isotopic labeling is a powerful technique. nih.gov The this compound structure can be synthesized using isotopically labeled precursors. For example, incorporating 13C or 14C into the aromatic rings or the propanamide backbone would allow for detection by mass spectrometry or nuclear magnetic resonance (NMR). chemrxiv.orgresearchgate.net

Application in Fragment-Based Drug Discovery (FBDD) Research

Fragment-based drug discovery (FBDD) is a technique that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. wikipedia.orgnih.gov These initial hits are then optimized and linked together to generate more potent lead compounds. nih.govlifechemicals.com

The this compound scaffold itself, or smaller substructures thereof, could be considered as fragments for screening against a target of interest. For example, phenoxypropanamide or N-benzylacetamide could be included in a fragment library. If these fragments are found to bind to adjacent sites on a target protein, they could be linked together to form a more potent molecule, potentially resembling the this compound structure. escholarship.orgresearchgate.net The flexible propanamide linker in the full scaffold provides a good starting point for optimizing the distance and orientation between the two aromatic moieties to maximize binding affinity. nih.gov

Table 3: Potential Fragments Derived from this compound

| Fragment | Molecular Weight ( g/mol ) | Description |

| Phenol (B47542) | 94.11 | Represents the phenoxy moiety |

| Benzylamine | 107.15 | Represents the N-benzyl moiety |

| 3-Phenoxypropanoic acid | 166.17 | A key building block of the scaffold |

This compound as a Lead Fragment

The concept of a "lead fragment" in FBDD refers to a small molecule that demonstrates binding to a target of interest and serves as a starting point for the development of a more potent and selective drug candidate. The suitability of a compound as a lead fragment is determined by several factors, including its molecular complexity, solubility, and synthetic tractability.

This compound possesses a molecular structure that incorporates several key features potentially amenable to fragment-based approaches. The scaffold consists of a central propanamide linker connecting a benzyl group and a phenoxy group. These aromatic rings can engage in various non-covalent interactions with a protein's binding site, such as pi-stacking and hydrophobic interactions. The amide bond provides hydrogen bonding capabilities, which are crucial for molecular recognition.

Despite the theoretical potential of the this compound scaffold, a comprehensive review of the scientific literature reveals a notable absence of published research specifically identifying or utilizing this compound as a lead fragment in FBDD campaigns. While numerous studies have explored derivatives of N-benzylamides and propanamides for various biological activities, the specific application of this compound as a starting fragment for optimization through growing or linking strategies is not documented.

The following table provides a hypothetical representation of how this compound and its derivatives could be characterized if it were identified as a lead fragment in a screening campaign.

| Compound ID | Structure | Molecular Weight ( g/mol ) | Target Binding Affinity (IC₅₀, µM) | Ligand Efficiency |

| 1 | This compound | 255.31 | >1000 | - |

| 1a | (Hypothetical Derivative 1) | |||

| 1b | (Hypothetical Derivative 2) |

This table is for illustrative purposes only, as no experimental data for this compound as a lead fragment is currently available in the public domain.

Fragment Linking and Growing Strategies

Once a lead fragment is identified, two common strategies for potency improvement are fragment linking and fragment growing.

Fragment Growing: This strategy involves the stepwise addition of chemical moieties to the lead fragment to extend its interactions into adjacent pockets of the protein's binding site. For the this compound scaffold, growth could be envisioned from several vectors. For instance, substitution on the phenyl ring of the phenoxy group or the benzyl group could allow for the exploration of nearby hydrophobic or polar regions.

Fragment Linking: This approach is employed when two or more fragments are found to bind to distinct, adjacent sites on the target protein. A chemical linker is then designed to connect these fragments into a single, higher-affinity molecule. If this compound were one such fragment, and another fragment was identified to bind in a proximate pocket, a linker could be designed to bridge the two. The nature of the linker is critical and is optimized to ensure the correct orientation of the original fragments is maintained.

Detailed research findings, including structure-activity relationships (SAR) and biophysical data, are essential to guide these optimization strategies. However, due to the lack of specific studies on this compound in this context, no concrete research findings or data tables can be presented. The potential of this scaffold in FBDD remains theoretical until it is subjected to experimental validation in a fragment screening campaign against a specific biological target.

Advanced Analytical Methodologies for N Benzyl 3 Phenoxypropanamide Research

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of N-benzyl-3-phenoxypropanamide. By probing the interactions of the molecule with electromagnetic radiation, each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic protons on the benzyl (B1604629) and phenoxy rings would typically appear in the downfield region (δ 6.8–7.5 ppm). The methylene (B1212753) protons of the benzyl group (-CH₂-N) would likely present as a doublet around δ 4.4 ppm, coupled to the adjacent amide proton. The two methylene groups in the propanamide backbone (-O-CH₂-CH₂-C=O) are expected to show complex splitting patterns (triplets or multiplets) in the δ 2.5-4.2 ppm range. A broad singlet corresponding to the amide proton (N-H) would be anticipated, typically in the δ 6.0-8.5 ppm region, with its exact shift being sensitive to solvent and concentration. chegg.comrsc.orgchemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbonyl carbon (C=O) of the amide is the most deshielded, expected to appear around δ 170-173 ppm. The aromatic carbons would generate a series of signals between δ 114-158 ppm. The aliphatic carbons, including the benzylic carbon and the two carbons of the propanamide chain, would resonate in the upfield region of the spectrum, typically between δ 35-65 ppm.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign these signals by establishing proton-proton and proton-carbon correlations, respectively, thus confirming the precise bonding arrangement of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Amide Carbonyl (C=O) | --- | 170 - 173 |

| Phenoxy C-O | --- | 157 - 159 |

| Benzyl C-ipso | --- | 137 - 139 |

| Aromatic C-H | 6.8 - 7.5 | 114 - 130 |

| Phenoxy C-H | 6.8 - 7.5 | 114 - 130 |

| Phenoxy -O-CH₂- | 4.1 - 4.3 | 65 - 68 |

| Propanamide -CH₂-C=O | 2.6 - 2.8 | 35 - 38 |

| Benzyl -CH₂-N | 4.3 - 4.5 | 43 - 45 |

| Amide N-H | 6.0 - 8.5 | --- |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₆H₁₇NO₂), HRMS would confirm its molecular formula by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass. The theoretical exact mass is 255.1259 Da.

Fragmentation analysis, typically performed using techniques like electron ionization (EI-MS) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic charged fragments. nih.govunl.pt The fragmentation pattern of this compound is expected to be dominated by several key cleavages. A common fragmentation pathway for N-benzyl amides is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) cation at a mass-to-charge ratio (m/z) of 91. nih.gov Other significant fragmentation pathways include the cleavage of the amide bond (N-CO cleavage) and fragmentation of the phenoxypropanoyl moiety. rsc.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 255 | [C₁₆H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 164 | [C₁₀H₁₀NO]⁺ | Cleavage of the C-O ether bond |

| 148 | [C₉H₉O₂]⁺ | Cleavage of the N-CH₂ bond |

| 106 | [C₇H₈N]⁺ | Benzylamine cation |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 91 | [C₇H₇]⁺ | Tropylium cation (from benzyl group) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring its vibrational modes. For this compound, the IR spectrum would exhibit several characteristic absorption bands. A sharp, medium-intensity band around 3300 cm⁻¹ is expected for the N-H stretch of the secondary amide. orgchemboulder.comlibretexts.org The most intense band in the spectrum is typically the C=O stretch (Amide I band), anticipated in the region of 1640-1680 cm⁻¹. quimicaorganica.org Another key amide signal, the Amide II band (a mix of N-H bending and C-N stretching), is expected around 1530-1550 cm⁻¹. The presence of the phenoxy group should give rise to strong C-O-C asymmetric and symmetric stretching bands, typically found in the 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H and C=C stretching vibrations would also be visible. orgchemboulder.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| 3030-3100 | C-H Stretch | Aromatic Rings |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂) |

| 1640-1680 | C=O Stretch (Amide I) | Secondary Amide |

| ~1540 | N-H Bend (Amide II) | Secondary Amide |

| 1450-1600 | C=C Stretch | Aromatic Rings |

| ~1240 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1040 | C-O-C Symmetric Stretch | Aryl Ether |